2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide
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Overview
Description
2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a complex organic compound that features a benzothiazole moiety, a furan ring, and an isoxazole ring
Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a key role as a negative regulator in insulin and leptin signaling pathways, making it an attractive target for anti-diabetic drug discovery .
Mode of Action
The compound interacts with PTP1B, inhibiting its activity . This inhibition results in enhanced insulin and leptin signaling, which can help to regulate glucose homeostasis and energy balance .
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways . Enhanced insulin signaling can lead to improved glucose uptake and metabolism, while enhanced leptin signaling can lead to decreased food intake and increased energy expenditure .
Pharmacokinetics
The compound has been shown to exhibit good anti-hyperglycemic efficacy in streptozotocin-induced diabetic wistar rats , suggesting that it has suitable pharmacokinetic properties for in vivo efficacy.
Result of Action
The result of the compound’s action is improved glucose homeostasis and energy balance . This is achieved through enhanced insulin and leptin signaling, leading to improved glucose uptake and metabolism, decreased food intake, and increased energy expenditure .
Preparation Methods
The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Thioether Formation: The benzothiazole is then reacted with an appropriate alkyl halide to form the thioether linkage.
Isoxazole Ring Formation: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Coupling Reactions: Finally, the furan ring is introduced through a coupling reaction, and the acetamide group is formed via amidation.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the nitro groups or carbonyl functionalities.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or furan rings, often using reagents like sodium hydride or organolithium compounds.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the presence of the benzothiazole and isoxazole moieties, which are known for their biological activities.
Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Comparison with Similar Compounds
2-(benzo[d]thiazol-2-ylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide can be compared with similar compounds such as:
2-(benzo[d]thiazol-2-ylthio)succinic acid: This compound also features a benzothiazole moiety but differs in its functional groups and overall structure.
3-(benzothiazol-2’-ylthio)-4-(furan-2’'-yl)-3-buten-2-one: This compound shares the benzothiazole and furan rings but has a different linkage and additional functional groups.
The uniqueness of this compound lies in its combination of the benzothiazole, furan, and isoxazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c21-16(10-24-17-19-12-4-1-2-6-15(12)25-17)18-9-11-8-14(23-20-11)13-5-3-7-22-13/h1-8H,9-10H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHFUHACBJMSKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC3=NOC(=C3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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